molecular formula C19H25N5O3S2 B2513215 2-((5-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-morpholinoethanone CAS No. 1105252-43-4

2-((5-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-morpholinoethanone

Cat. No. B2513215
CAS RN: 1105252-43-4
M. Wt: 435.56
InChI Key: CJCQWDMCGKCEQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-morpholinoethanone is a useful research compound. Its molecular formula is C19H25N5O3S2 and its molecular weight is 435.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound has been explored for its role in synthesizing new derivatives with potential antimicrobial activities. A study focused on the synthesis of novel 1,2,4-triazole derivatives, starting from various ester ethoxycarbonylhydrazones with primary amines, leading to compounds with good to moderate antimicrobial efficacy against various microorganisms. This highlights the compound's utility in creating new antimicrobial agents through chemical modifications (Bektaş et al., 2007).

Anti-inflammatory and Analgesic Agents

Another research direction has been the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds showed significant COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting potential applications as anti-inflammatory and analgesic agents. The study underscores the versatile scaffold of the compound for generating new therapeutic agents with high efficacy in pain management and inflammation control (Abu‐Hashem et al., 2020).

Anticancer Activity

The compound's derivatives have been evaluated for their anticancer activities. A series of new tri- and tetra-cyclic thiosemicarbazone derivatives were prepared and tested against various human cancer cell lines, revealing moderate anticancer activities. The most potent compound showed significant activity against human breast cancer cells, indicating the potential for developing new anticancer therapeutics based on structural modifications of this compound (Shi et al., 2016).

Antitubercular and Antifungal Activity

Investigations into the antitubercular and antifungal potentials of the compound's derivatives have also been reported. Novel Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles were synthesized and screened for their activities against Mycobacterium tuberculosis and various fungal strains. The results demonstrated that some derivatives possess potent antitubercular and antifungal activities, highlighting the compound's application in developing new treatments for tuberculosis and fungal infections (Badiger & Khazi, 2013).

Metabolic Pathway Identification

A study on KRO-105714, a derivative of the compound, provided insights into its metabolic pathways in human liver microsomes. Using high-resolution/high-accuracy tandem mass spectroscopy, researchers identified metabolites and the involvement of CYP3A4 in the metabolism. This research is crucial for understanding the metabolic fate of such compounds in humans, aiding in the development of safer and more effective therapeutic agents (Song et al., 2014).

properties

IUPAC Name

2-[[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S2/c1-26-16-5-3-2-4-15(16)22-6-8-24(9-7-22)18-20-21-19(29-18)28-14-17(25)23-10-12-27-13-11-23/h2-5H,6-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCQWDMCGKCEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.